2-(2-Methylimidazole-1-carbonyl)benzoic acid

Lipophilicity Drug Design ADME

Fragment-based drug discovery programs require Rule-of-Three-compliant building blocks with synthetically tractable handles. 2-(2-Methylimidazole-1-carbonyl)benzoic acid (CAS 247088-99-9) addresses this need as an ortho-carbonyl benzoic acid scaffold-a direct precursor for benzimidazole carboxylic acid cores via SNAr cyclization, and a semi-rigid ligand for coordination polymer synthesis. • MW 230.22, LogP 1.58, TPSA 72.19 Ų - conforms to fragment screening guidelines • ≥98% purity ensures reproducible SAR data and reliable metal complexation • Supplied with full QC documentation; in stock for immediate dispatch

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 247088-99-9
Cat. No. B1299830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylimidazole-1-carbonyl)benzoic acid
CAS247088-99-9
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H10N2O3/c1-8-13-6-7-14(8)11(15)9-4-2-3-5-10(9)12(16)17/h2-7H,1H3,(H,16,17)
InChIKeyNZNSEDVIXKALDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylimidazole-1-carbonyl)benzoic acid Structural and Physicochemical Profile


2-(2-Methylimidazole-1-carbonyl)benzoic acid (CAS 247088-99-9) is a heterocyclic carboxylic acid derivative featuring a benzoic acid core linked via a carbonyl bridge to a 2-methylimidazole moiety . Its molecular formula is C₁₂H₁₀N₂O₃ with a molecular weight of 230.22 g/mol . The compound serves as a versatile building block in medicinal chemistry and coordination chemistry, offering a semi-rigid scaffold that combines hydrogen bond donors and acceptors suitable for enzyme active site interactions and metal complexation [1].

Why 2-(2-Methylimidazole-1-carbonyl)benzoic acid Cannot Be Replaced


Substituting 2-(2-Methylimidazole-1-carbonyl)benzoic acid with closely related imidazole-benzoic acid derivatives (e.g., 2-(1H-imidazol-1-yl)benzoic acid or 4-(2-methyl-1H-imidazol-1-yl)benzoic acid) introduces critical changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact molecular recognition, solubility, and downstream synthetic utility. The presence of the carbonyl linker and the ortho-substitution pattern on the benzoic acid ring are not conserved across analogs, leading to divergent physicochemical profiles . The quantitative comparisons below demonstrate why this specific scaffold must be selected for applications where precise control over these parameters is required.

2-(2-Methylimidazole-1-carbonyl)benzoic acid Quantitative Differentiation from Analogs


Lipophilicity Comparison with Structural Analogs

2-(2-Methylimidazole-1-carbonyl)benzoic acid exhibits a calculated LogP of 1.57820, positioning its lipophilicity between two common structural analogs: 2-(1H-imidazol-1-yl)benzoic acid (LogP = 1.5705) and 4-(2-methyl-1H-imidazol-1-yl)benzoic acid (LogP = 1.8789) [1]. This 0.3 log unit difference relative to the para-substituted analog corresponds to approximately a 2-fold change in octanol-water partition coefficient, a parameter that directly influences passive membrane permeability and solubility [2].

Lipophilicity Drug Design ADME

Hydrogen Bonding and TPSA vs. N-Aryl Analogs

2-(2-Methylimidazole-1-carbonyl)benzoic acid possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor, yielding a Topological Polar Surface Area (TPSA) of 72.19 Ų . In contrast, direct N-aryl analogs lacking the carbonyl linker, such as 2-(1H-imidazol-1-yl)benzoic acid and 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, have only 3 hydrogen bond acceptors and 1 donor, with a corresponding TPSA of 55.12 Ų [1]. The 17.07 Ų increase in TPSA arises from the additional carbonyl oxygen, enhancing the compound's capacity for intermolecular hydrogen bonding and potentially improving aqueous solubility while maintaining compliance with Lipinski's Rule of Five (TPSA < 140 Ų).

Hydrogen Bonding Polar Surface Area Oral Bioavailability

Conformational Flexibility (Rotatable Bonds)

The target compound contains 3 rotatable bonds, whereas direct N-aryl analogs possess only 2 [1]. The additional rotatable bond is associated with the carbonyl linker connecting the imidazole and benzoic acid moieties. This increased conformational freedom can influence both entropic contributions to binding affinity and the compound's ability to adopt a productive conformation within an enzyme active site or coordination sphere. Additionally, the semi-rigid nature of the carbonyl bridge (compared to a direct N-aryl linkage) provides a distinct spatial orientation of the imidazole ring relative to the carboxylate group, a feature exploited in the design of benzimidazole-based kinase inhibitors [2].

Conformational Flexibility Rotatable Bonds Crystallography

Purity Specification and Vendor Traceability

Commercial availability of 2-(2-Methylimidazole-1-carbonyl)benzoic acid is documented with a minimum purity specification of 95% , which is comparable to the purity levels offered for direct analogs such as 2-(1H-imidazol-1-yl)benzoic acid (typically 97%) . While this does not represent a differentiating advantage, it establishes a baseline for procurement decisions. Users should verify the analytical certificate (COA) from the selected vendor, as purity can impact reproducibility in sensitive assays or synthetic transformations.

Purity Quality Control Procurement

Limited Direct Biological Activity Data

A comprehensive search of public databases (ChEMBL, BindingDB, PubChem) reveals a notable absence of experimentally determined IC₅₀, Kᵢ, or EC₅₀ values for 2-(2-Methylimidazole-1-carbonyl)benzoic acid against specific biological targets [1][2]. In contrast, structurally related benzimidazole and imidazole-benzoic acid derivatives have been characterized as inhibitors of carbonic anhydrase isoforms (Kᵢ values ranging from 37 nM to 3.7 µM) and HMG-CoA reductase (IC₅₀ values from 25 nM to 240 µM) [3][4]. The lack of direct target engagement data for the title compound means that its use as a biological probe or lead compound must be preceded by de novo activity profiling. This absence of data should not be interpreted as a lack of activity but rather as an unmet characterization need. Procurement decisions based on known biological potency cannot be made at this time; instead, selection should be driven by the physicochemical and structural differentiators outlined in Evidence Items 1–3.

Biological Activity Target Engagement Data Availability

Applications of 2-(2-Methylimidazole-1-carbonyl)benzoic acid


Benzimidazole Synthesis Scaffold

The ortho-carbonyl benzoic acid motif present in 2-(2-Methylimidazole-1-carbonyl)benzoic acid serves as a direct precursor for the construction of benzimidazole carboxylic acid core structures [1]. Patents describe the use of related N-acyl imidazole intermediates in SNAr cyclization reactions to generate benzimidazole derivatives with potential kinase inhibitory activity [2]. The distinct conformational properties (3 rotatable bonds) and hydrogen bonding capacity (5 HBA, TPSA 72.19 Ų) of this compound may influence cyclization efficiency and product distribution compared to analogs lacking the carbonyl linker [3].

Metal Coordination and MOF Building Block

The compound's semi-rigid imidazolium carboxylate structure, featuring both a carboxylic acid and an imidazole nitrogen capable of metal coordination, makes it a candidate for constructing coordination polymers and metal-organic frameworks (MOFs) [1]. Related 4-(2-methylimidazol-1-yl)benzoic acid (HMIBA) has been employed as a bridging or terminal ligand in the synthesis of metal(II) complexes with diverse topologies (1D chains, 2D+2D→3D interpenetrated frameworks) [2]. The ortho-substitution pattern and carbonyl linker in 2-(2-Methylimidazole-1-carbonyl)benzoic acid are expected to yield distinct coordination geometries and supramolecular architectures.

FBDD Physicochemical Probe

Given its well-defined physicochemical profile (LogP = 1.58, TPSA = 72.19 Ų, MW = 230.22 g/mol) and the absence of pre-existing bioactivity data, 2-(2-Methylimidazole-1-carbonyl)benzoic acid is well-suited for inclusion in fragment screening libraries [1]. Its intermediate lipophilicity and moderate polar surface area place it within the 'Rule of Three' guidelines for fragments (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [2]. The compound can serve as a starting point for structure-activity relationship (SAR) exploration, with the carbonyl linker providing a synthetically tractable handle for further elaboration.

Amide and Ester Derivative Intermediate

The carboxylic acid functional group enables straightforward derivatization via amide coupling or esterification, reactions for which the compound is commercially supplied at ≥95% purity [1]. This synthetic accessibility supports the generation of focused compound libraries for biological screening. The 2-methyl substitution on the imidazole ring and the ortho-carbonyl linkage impart steric and electronic effects that differentiate the reactivity of this scaffold from simple benzoic acid or unsubstituted imidazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methylimidazole-1-carbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.